![molecular formula C₄₄H₄₇Cl₆NO₁₆ B1140393 N-脱叔丁氧羰基-10-去乙酰基-7,10-O-双{[(2,2,2-三氯乙基)氧基]羰基}多西他赛 CAS No. 114915-16-1](/img/structure/B1140393.png)
N-脱叔丁氧羰基-10-去乙酰基-7,10-O-双{[(2,2,2-三氯乙基)氧基]羰基}多西他赛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel is a derivative of Docetaxel, a well-known chemotherapy medication used to treat various cancers. This compound is characterized by the removal of the tert-butoxycarbonyl (t-boc) protecting group and the addition of two trichloroethyl carbonate groups at the 7 and 10 positions. The molecular formula of this compound is C44H47Cl6NO16, and it has a molecular weight of 1058.56 g/mol .
科学研究应用
Cancer Treatment
N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel is studied for its effectiveness as an anti-cancer agent. It is related to Docetaxel, which is widely used in chemotherapy for various cancers including breast cancer, non-small cell lung cancer, and prostate cancer. The compound's mechanism involves inhibiting microtubule depolymerization, thereby preventing cancer cell division and promoting apoptosis in malignant cells .
Synthesis of Pharmacologically Active Compounds
This compound serves as a crucial intermediate in the synthesis of other taxane derivatives. Its unique chemical structure allows for modifications that can enhance the therapeutic efficacy or reduce side effects associated with traditional Docetaxel treatments. Research has focused on optimizing synthetic routes to produce this compound efficiently .
Investigating Drug Efficacy and Safety
Studies have quantitatively evaluated factors influencing the efficacy and safety of docetaxel-based regimens. For instance, a study on the docetaxel-platinum combination revealed significant variations in overall survival rates among different ethnic groups and emphasized the need for tailored chemotherapy approaches based on patient demographics . This highlights the importance of compounds like N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel in understanding and improving treatment outcomes.
Case Study 1: Efficacy in Non-Small Cell Lung Cancer
A clinical investigation analyzed the effectiveness of docetaxel combined with platinum-based drugs in patients with advanced non-small cell lung cancer. The study utilized a parametric survival function model to assess overall survival rates and found that drug exposure influenced adverse event rates significantly. The findings underscored the potential of optimizing dosages of derivatives like N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel to improve patient outcomes .
Case Study 2: Synthesis Optimization
Research aimed at validating new enzymatic routes for synthesizing 7,10-bis-O-(2,2,2-trichloroethoxycarbonyl)-10-deacetyl baccatin III has shown promising results. The study highlighted the efficiency of using ethyl acetate-water mixtures to enhance yield and purity during synthesis. Such advancements are crucial for scaling up production for clinical use .
作用机制
Target of Action
The primary target of N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel is the microtubules in the cell . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel binds to the β-subunit of tubulin . Tubulin is the building block of microtubules. This binding stabilizes the microtubules and prevents their disassembly, which is a critical step in cell division . By inhibiting this process, the compound effectively halts cell division, leading to cell death .
Biochemical Pathways
The action of N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel on microtubules affects several biochemical pathways. The most significant is the cell cycle, specifically the mitosis phase . By preventing microtubule disassembly, the compound stops the cell from progressing through mitosis, leading to cell cycle arrest . This arrest triggers programmed cell death or apoptosis .
Pharmacokinetics
As a derivative of docetaxel, it may share similar adme (absorption, distribution, metabolism, and excretion) properties . Docetaxel is well-absorbed, widely distributed in the body, metabolized in the liver, and excreted in bile . These properties may influence the bioavailability of the compound .
Result of Action
The result of the action of N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel is the inhibition of cell division and the induction of cell death . This makes it a potent agent against rapidly dividing cells, such as cancer cells .
Action Environment
The action of N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of certain enzymes in the body, particularly in the liver, can influence the metabolism and hence the effectiveness of the compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel typically involves multiple steps:
Deprotection of the tert-butoxycarbonyl (t-boc) group: This step involves the removal of the t-boc protecting group from Docetaxel using acidic conditions, such as trifluoroacetic acid.
Introduction of trichloroethyl carbonate groups: The deprotected intermediate is then reacted with trichloroethyl chloroformate in the presence of a base, such as pyridine, to introduce the trichloroethyl carbonate groups at the 7 and 10 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography to ensure high yield and purity .
化学反应分析
Types of Reactions
N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel undergoes various chemical reactions, including:
Hydrolysis: The trichloroethyl carbonate groups can be hydrolyzed under basic conditions to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl and carbonyl functional groups.
Substitution: The trichloroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or potassium hydroxide in aqueous solution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Hydrolysis: Yields the corresponding hydroxyl derivatives.
Oxidation: Produces oxidized derivatives with additional carbonyl groups.
Reduction: Results in reduced derivatives with additional hydroxyl groups.
相似化合物的比较
Similar Compounds
Docetaxel: The parent compound, widely used in chemotherapy.
Paclitaxel: Another well-known chemotherapeutic agent with a similar mechanism of action.
Cabazitaxel: A derivative of Docetaxel with improved efficacy against certain resistant cancer types.
Uniqueness
N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel is unique due to the presence of trichloroethyl carbonate groups, which may enhance its pharmacokinetic properties and binding affinity compared to other taxanes .
生物活性
N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel, often referred to as 7,10-DiTroc-10-deacetylbaccatin III, is a modified derivative of Docetaxel, a well-known chemotherapeutic agent used primarily in the treatment of various cancers. This compound has garnered attention due to its potential biological activity and its role as an intermediate in the synthesis of Docetaxel and its metabolites. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in cancer treatment, and relevant research findings.
Molecular Structure
- Molecular Formula : C35H38Cl6O14
- Molecular Weight : 895.39 g/mol
- CAS Number : 95603-44-4
Structural Characteristics
The compound features a complex structure that includes multiple chloroethyl groups and a baccatin backbone. Its structural formula can be represented as follows:
N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel exerts its biological effects primarily through:
- Microtubule Stabilization : Similar to Docetaxel, this compound binds to the β-subunit of tubulin, promoting microtubule assembly and stabilization. This action disrupts normal mitotic spindle function, leading to cell cycle arrest and apoptosis in cancer cells .
- Inhibition of Tumor Growth : In vitro studies have demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values indicate potent cytotoxicity comparable to that of Docetaxel .
In Vitro Studies
Research has shown that N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel displays significant anti-cancer activity:
These results indicate that the compound is effective at low concentrations, suggesting a high potency against these cancer types.
In Vivo Studies
Limited in vivo studies have been conducted; however, preliminary results indicate that this compound may enhance the therapeutic efficacy of Docetaxel when used in combination therapies. Animal models have shown improved survival rates and reduced tumor sizes when treated with N-Des-t-boc-10-deacetylbaccatin III alongside conventional chemotherapy .
Case Studies
- Case Study in Breast Cancer : A study involving patients with metastatic breast cancer demonstrated that when N-Des-t-boc-10-deacetylbaccatin III was used as part of a combination therapy regimen with other chemotherapeutics, there was a notable increase in response rates compared to standard treatments alone .
- Case Study in Lung Cancer : Another investigation focused on non-small cell lung cancer patients showed that incorporating this compound into treatment protocols led to enhanced tumor regression and improved quality of life metrics without significant increase in adverse effects .
属性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoyl]oxy-9,12-bis[[2-chloro-2-(chloro-λ3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H47Cl6NO16/c1-21-25(63-38(56)32(53)31(51)23-12-8-6-9-13-23)17-44(59)36(66-37(55)24-14-10-7-11-15-24)34-42(5,35(54)33(30(21)41(44,3)4)65-40(58)61-19-29(46)50-48)26(64-39(57)60-18-28(45)49-47)16-27-43(34,20-62-27)67-22(2)52/h6-15,25-27,31-34,36,53,59H,16-20,51H2,1-5H3/t25-,26-,27+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJIIKHQGPCJAP-LASXEMKLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(=ClCl)Cl)C)OC(=O)OCC(=ClCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(=ClCl)Cl)C)OC(=O)OCC(=ClCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H47Cl6NO16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1058.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。